molecular formula C20H20N2O4 B2708475 2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-60-7

2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2708475
CAS No.: 898436-60-7
M. Wt: 352.39
InChI Key: VYFUSERZXLHYAT-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule that contains a pyrroloquinoline core structure with a benzamide group and two methoxy groups attached .


Synthesis Analysis

While the specific synthesis of this compound is not available, it might involve several steps including the formation of the pyrroloquinoline core, the introduction of the benzamide group, and the attachment of the methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be characterized by the presence of a pyrroloquinoline core, which is a bicyclic structure containing a pyrrole ring fused with a quinoline . The benzamide group is likely to be attached to the quinoline part of the molecule, while the methoxy groups are likely to be attached to the benzene ring .

Scientific Research Applications

Antibacterial Activity

A new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which likely include compounds with structural similarities to 2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, were synthesized and evaluated for their antibacterial activity. These compounds showed significant in vitro activity against various bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antibacterial agents (Largani et al., 2017).

Synthetic Methodologies

The synthesis of complex quinoline derivatives has been explored through various methodologies, including reactions of anthranilamides with levulinic acids and the development of new synthesis routes for pyrrolo[3,2-b]quinolines. These studies not only provide insight into the chemical properties of such compounds but also open avenues for the synthesis of novel derivatives with potential therapeutic applications (Yamato & Takeuchi, 1982); (Boisse et al., 2008).

Chemical Properties and Reactions

The recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones by the action of benzoic acid hydrazides, leading to N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl]benzamides, underscores the complex chemical behavior of quinoline derivatives. This work contributes to a deeper understanding of their structural and reactivity patterns, which could inform the development of new pharmaceuticals and materials (Mashevskaya et al., 2011).

Antimicrobial and Antitubercular Activities

The exploration of novel carboxamide derivatives of 2-quinolones, including structures akin to this compound, for their antimicrobial and antitubercular activities, showcases the potential of these compounds in treating infectious diseases. Such research is pivotal for the discovery of new therapeutics against drug-resistant pathogens (Kumar et al., 2014).

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored in more detail .

Properties

IUPAC Name

2,3-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-16-7-3-6-15(19(16)26-2)20(24)21-14-9-12-5-4-8-22-17(23)11-13(10-14)18(12)22/h3,6-7,9-10H,4-5,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFUSERZXLHYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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